molecular formula C12H14N2OS B1479729 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol CAS No. 2098089-58-6

2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol

Cat. No.: B1479729
CAS No.: 2098089-58-6
M. Wt: 234.32 g/mol
InChI Key: MGXWEKIAYGLNMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the reduction of 3-(1,3-diphenyl-1H-pyrazole-4-yl-) acrylic acid in ethyl acetate using 20% palladium/charcoal as a catalyst. The reaction mixture is stirred overnight, and excess ethyl acetate is removed under reduced pressure. The resulting precipitate is then filtered, dried, and recrystallized from an appropriate solvent .

Scientific Research Applications

  • Optoelectronic Applications : Novel heterocyclic compounds related to the one have shown promise in optoelectronic applications due to their blue and green emissive properties. These materials have been characterized for their thermal, surface morphology, and optical properties, indicating potential use in optoelectronic devices (Ramkumar & Kannan, 2015).

  • Antibacterial Activity : Some derivatives of this compound have demonstrated significant in vitro antibacterial activity. These compounds were tested against various bacteria and showed promising results when compared to traditional antibiotics (Rani & Mohamad, 2014).

  • Photochemical Synthesis : Research on similar thiophenyl compounds includes the development of photoinduced intramolecular coupling methods. This process is significant for creating angular tricyclic compounds with potential applications in various chemical syntheses (Jindal et al., 2014).

  • Diverse Library of Compounds : The compound has been used as a starting material for generating a structurally diverse library of compounds. These derivatives have potential applications in various fields due to their diverse chemical structures (Roman, 2013).

  • Antitumor Agents : Certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar to the compound , have been synthesized and evaluated as potent anti-tumor agents. These compounds have shown promising activities against specific cell lines, indicating their potential use in cancer treatment (Gomha et al., 2016).

Future Directions

  • Biological Evaluation : Investigate its anti-inflammatory activity, as suggested by previous studies .

Properties

IUPAC Name

2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-6-5-14-11-3-1-2-10(11)12(13-14)9-4-7-16-8-9/h4,7-8,15H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXWEKIAYGLNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CSC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
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2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
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2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
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2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
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2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol
Reactant of Route 6
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2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol

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